1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile
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Overview
Description
1-Butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of a butyl-substituted pyrrole with benzaldehyde derivatives under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-Butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole ring are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile include other substituted pyrroles and related heterocyclic compounds. These compounds may share similar chemical properties but differ in their specific functional groups and biological activities. Examples of similar compounds include:
- 1-Butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-imidazole
- 1-Butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-indole.
Properties
IUPAC Name |
2-[(E)-benzylideneamino]-1-butyl-4,5-diphenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3/c1-2-3-19-31-27(24-17-11-6-12-18-24)26(23-15-9-5-10-16-23)25(20-29)28(31)30-21-22-13-7-4-8-14-22/h4-18,21H,2-3,19H2,1H3/b30-21+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLAGFEIJYQDE-MWAVMZGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=CC=C2)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=CC=C2)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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